molecular formula C9H10N2 B6306130 6,8-Dimethylimidazo[1,5-a]pyridine CAS No. 1427384-42-6

6,8-Dimethylimidazo[1,5-a]pyridine

Cat. No.: B6306130
CAS No.: 1427384-42-6
M. Wt: 146.19 g/mol
InChI Key: TUJMRADDDJYYAI-UHFFFAOYSA-N
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Description

6,8-Dimethylimidazo[1,5-a]pyridine ( 1427384-42-6) is a high-value heterocyclic aromatic compound with the molecular formula C 9 H 10 N 2 and a molecular weight of 146.19 g/mol. This bicyclic structure, which features a fused imidazole and pyridine ring system with methyl groups at the 6 and 8 positions, serves as a versatile scaffold in advanced chemical research and development . This compound is a key intermediate in the exploration of imidazo[1,5-a]pyridine-based N-heterocyclic olefins (NHOs), which are strong carbon σ-donors with significant potential in coordination chemistry and as ligands for transition metals . Its unique structure allows for various functionalizations, making it a promising building block for the synthesis of more complex, π-extended heterocyclic systems, such as imidazo[2,1,5-de]quinolizines, which are of interest for their electronic properties and potential applications in organic materials . Derivatives of the imidazo[1,5-a]pyridine core are extensively investigated for their utility in diverse fields, including as luminescent materials in organic light-emitting diodes (OLEDs) and as active components in thin-layer field-effect transistors . Furthermore, this structural motif is prevalent in pharmaceutical research, with related compounds being studied for their potential as protease inhibitors, cardiotonic agents, and anticancer molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle it with care, referring to the material safety data sheet. It is recommended to store the compound sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dimethylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-8(2)9-4-10-6-11(9)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJMRADDDJYYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies and Chemical Derivatization of 6,8 Dimethylimidazo 1,5 a Pyridine

Retrosynthetic Analysis and Design Principles for Precursor Development

A retrosynthetic analysis of 6,8-Dimethylimidazo[1,5-a]pyridine reveals several key bond disconnections that inform the design of suitable precursors. The most common approach involves disconnecting the imidazole (B134444) ring from the pyridine (B92270) core. This leads to two primary precursor types: a substituted 2-(aminomethyl)pyridine and a one-carbon (C1) electrophilic synthon.

Specifically for the target molecule, the retrosynthetic pathway would begin by disconnecting the N1-C1 and C2-C3 bonds of the imidazole ring. This suggests a precursor such as (3,5-dimethylpyridin-2-yl)methanamine (B2621431). The final carbon atom of the imidazole ring can be introduced via various reagents like aldehydes, carboxylic acids, or their derivatives. beilstein-journals.org

An alternative disconnection strategy involves a [3+2] cycloaddition approach, where the pyridine ring acts as a three-atom component and a two-atom synthon provides the remaining atoms for the imidazole ring. This approach, however, is less common for this specific scaffold.

The design of precursors must consider the electronic effects of the methyl groups on the pyridine ring. The two electron-donating methyl groups at positions 6 and 8 (corresponding to positions 3 and 5 on the starting pyridine ring) increase the nucleophilicity of the pyridine nitrogen, which can influence the course of cyclization reactions.

Table 1: Key Precursors for the Synthesis of this compound

Precursor TypeSpecific ExampleCorresponding Synthon
2-(Aminomethyl)pyridine derivative(3,5-Dimethylpyridin-2-yl)methanamineFormaldehyde (B43269), Formic Acid, etc.
2-Acylpyridine derivative1-(3,5-Dimethylpyridin-2-yl)ethan-1-oneSource of ammonia/amine

Classical and Contemporary Approaches to the Imidazo[1,5-a]pyridine (B1214698) Core Synthesis

The synthesis of the imidazo[1,5-a]pyridine core has been extensively studied, with numerous methods developed over the years. rsc.org These can be broadly categorized into cyclization reactions and multi-component reactions.

Cyclization reactions are the most prevalent method for constructing the imidazo[1,5-a]pyridine scaffold. A common pathway involves the condensation of a 2-(aminomethyl)pyridine derivative with a suitable electrophile. For the synthesis of this compound, this would involve the reaction of (3,5-dimethylpyridin-2-yl)methanamine with a one-carbon electrophile.

The mechanism typically proceeds through the formation of an intermediate Schiff base or amidine, followed by an intramolecular cyclization onto the pyridine nitrogen. beilstein-journals.org The final step is an aromatization, which can occur spontaneously or be promoted by an oxidant.

A variety of catalyst systems have been employed to facilitate these cyclizations, including:

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) can be used to activate the electrophile and promote the cyclization. acs.org

Metal Catalysis: Transition metals like copper and palladium have been utilized in oxidative cyclizations. For instance, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) can yield 1,3-diarylated imidazo[1,5-a]pyridines using oxygen as the oxidant. organic-chemistry.org

Iodine-Mediated Cyclization: Molecular iodine can also promote the cyclization of N-thioacyl 1,2-aminoalcohols and their silyl (B83357) ethers in the presence of pyridine. nih.gov

A novel method involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA). beilstein-journals.orgnih.gov This reaction is sensitive to steric factors but can provide good yields, albeit under relatively harsh conditions. beilstein-journals.orgnih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single step.

One notable MCR for this scaffold involves the reaction of a substituted picolinaldehyde, an amine, and formaldehyde to produce imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org Adapting this to the target molecule would involve using 3,5-dimethylpicolinaldehyde.

Another MCR approach is the copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines, which could be adapted using a suitably substituted 2-benzoylpyridine. organic-chemistry.org

The application of green chemistry principles to the synthesis of imidazo[1,5-a]pyridines is an area of growing interest. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Examples of greener approaches that could be applied to the synthesis of this compound include:

Metal-free C-H functionalization: Recent research has demonstrated the use of formaldehyde as both a solvent and a carbon source to bridge two imidazo[1,5-a]pyridine molecules without any metal catalysis. nih.govacs.orgnih.gov This approach avoids the use of toxic and expensive transition metals.

Use of greener solvents: An iron-catalyzed C-H amination for the construction of the imidazole ring can be conducted in anisole, a greener solvent, with water as the only byproduct. organic-chemistry.org

Catalyst recycling: The use of heterogeneous catalysts, such as palladium immobilized on a supported ionic liquid phase, allows for easy recovery and reuse of the catalyst, reducing waste and cost. nih.gov

Table 2: Comparison of Synthetic Methodologies for the Imidazo[1,5-a]pyridine Core

MethodologyAdvantagesDisadvantagesPotential for 6,8-Dimethyl Derivative
Classical Cyclization Well-established, versatileOften requires harsh conditions, may generate stoichiometric wasteHigh, using (3,5-dimethylpyridin-2-yl)methanamine
Multi-Component Reactions High atom economy, operational simplicitySubstrate scope can be limited, optimization can be complexModerate, requires synthesis of specific substituted precursors
Green Synthetic Routes Environmentally friendly, reduced wasteMay have lower yields or require specialized catalystsHigh, particularly through metal-free C-H functionalization approaches

Functionalization and Diversification Strategies at Specific Positions

Once the this compound core is synthesized, further diversification can be achieved through functionalization at specific positions on both the pyridine and imidazole rings.

The imidazo[1,5-a]pyridine ring system is susceptible to electrophilic aromatic substitution (SEAr). The electron-rich nature of the imidazole ring generally directs electrophiles to this part of the molecule. For the parent imidazo[1,5-a]pyridine, electrophilic substitution typically occurs at the C1 and C3 positions of the imidazole ring.

In the case of this compound, the presence of the two electron-donating methyl groups on the pyridine ring will further activate the system towards electrophilic attack. However, they will also exert steric hindrance, which can influence the regioselectivity of the substitution.

The nitrogen atom in the pyridine ring is deactivating towards electrophilic substitution, making reactions on this ring more challenging than on benzene. wikipedia.orgquimicaorganica.org Direct nitration or sulfonation of pyridine itself requires harsh conditions and often results in low yields. wikipedia.orgquimicaorganica.org However, the fusion of the electron-rich imidazole ring and the presence of activating methyl groups in this compound would likely make the pyridine part of the molecule more reactive compared to unsubstituted pyridine.

Computational studies on the nitration of pyridine and pyridine-N-oxide have shown that the reaction proceeds via a stepwise polar mechanism. rsc.org For pyridine-N-oxide, the ortho-nitro compound is the kinetically controlled product, while the para-isomer is the experimentally observed product, suggesting the influence of reaction conditions and potential solvation effects. rsc.org

For this compound, electrophilic attack is most likely to occur at the C1 or C3 position of the imidazole ring due to its higher electron density. The C7 position on the pyridine ring is sterically hindered by the C8-methyl group, and the C5 position is electronically deactivated by the adjacent bridgehead nitrogen.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ElectrophileReagentsPredicted Major Product(s)Rationale
Nitration HNO₃/H₂SO₄1-Nitro-6,8-dimethylimidazo[1,5-a]pyridineHigh electron density at C1 and C3. C1 is often favored.
Bromination Br₂/FeBr₃1-Bromo-6,8-dimethylimidazo[1,5-a]pyridineSimilar to nitration, attack on the electron-rich imidazole ring.
Friedel-Crafts Acylation RCOCl/AlCl₃1-Acyl-6,8-dimethylimidazo[1,5-a]pyridineThe imidazole ring is highly activated towards acylation.

It is important to note that Friedel-Crafts alkylations and acylations are often not feasible with pyridine itself, as the Lewis acid catalyst coordinates with the basic nitrogen atom, deactivating the ring. quimicaorganica.org However, the increased reactivity of the imidazo[1,5-a]pyridine system may allow for these reactions under carefully controlled conditions.

Nucleophilic Substitution Patterns and Mechanisms

The imidazo[1,5-a]pyridine ring system possesses distinct electronic characteristics that govern its reactivity towards nucleophiles. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or N-oxidation. Conversely, the imidazole ring is electron-rich. The nitrogen atom at position 2 is the most nucleophilic center in the parent imidazo[1,5-a]pyridine.

For this compound, the two electron-donating methyl groups at the C6 and C8 positions of the pyridine ring increase the electron density of the carbocyclic portion, making classical nucleophilic aromatic substitution (SNAr) on the pyridine ring more challenging compared to unsubstituted or electron-deficient analogues. SNAr reactions on this scaffold typically require a leaving group, such as a halide, at an activated position.

The mechanism for nucleophilic substitution on a halo-imidazo[1,5-a]pyridine would likely follow the classical SNAr pathway. This involves the addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the leaving group restores the aromaticity of the ring. The stability of the Meisenheimer intermediate is crucial; for pyridine-like systems, intermediates with the negative charge located on the nitrogen atom are particularly stable, which is why attack at positions ortho and para to the ring nitrogen (C5, C7 in this system) is generally favored. nih.gov

However, direct nucleophilic substitution of hydrogen (SNH) is a more advanced strategy that has been developed for pyridine systems, often requiring an oxidant to remove the hydride. nih.gov For this compound, electrophilic attack at the electron-rich imidazole ring (e.g., at C1 or C3) is generally more facile than nucleophilic attack on the pyridine ring. Therefore, derivatization via nucleophilic substitution often requires prior functionalization, such as halogenation, to install a suitable leaving group.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling extensive derivatization of the this compound core. These reactions typically require a halogenated or triflated precursor of the heterocycle.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the derivatization of this compound, a bromo- or iodo-substituted derivative would be the ideal substrate. The reaction is tolerant of a wide range of functional groups and provides a straightforward method for introducing aryl, heteroaryl, or vinyl substituents. However, challenges can arise with nitrogen-containing heterocycles due to the potential for the substrate to act as a ligand for the palladium catalyst, thereby inhibiting the catalytic cycle. nih.gov The use of specialized phosphine (B1218219) ligands, such as SPhos or XPhos, can often overcome this limitation. nih.gov An alternative approach involves the use of pyridine-sulfinates, which have been shown to be effective coupling partners in cases where the corresponding boronic acids are unstable or perform poorly. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides This table presents generalized conditions, as specific examples for this compound are not extensively documented.

ParameterConditionReference
Aryl Halide Bromo- or Iodo-imidazo[1,5-a]pyridine rsc.org, nih.gov
Boronic Acid Arylboronic acid or ester (1.5 equiv.) nih.gov
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-catalyst (1-2 mol%) nih.gov, libretexts.org
Ligand SPhos, XPhos, or RuPhos (1.5-3 mol%) nih.gov
Base K₃PO₄, K₂CO₃, or Cs₂CO₃ (2.0 equiv.) nih.gov
Solvent Dioxane/H₂O, Toluene, or DMF nih.gov
Temperature 60-110 °C nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.org This reaction would allow for the introduction of alkynyl moieties onto the this compound scaffold, providing a valuable handle for further transformations via "click chemistry" or other alkyne-based reactions. Copper-free variants of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides This table presents generalized conditions, as specific examples for this compound are not extensively documented.

ParameterConditionReference
Aryl Halide Iodo- or Bromo-imidazo[1,5-a]pyridine organic-chemistry.org, libretexts.org
Alkyne Terminal Alkyne (1.2-1.5 equiv.) wikipedia.org
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) libretexts.org
Cu Co-catalyst CuI (1-5 mol%) organic-chemistry.org
Base Et₃N, i-Pr₂NH wikipedia.org
Solvent THF, DMF, or neat amine wikipedia.org
Temperature Room Temperature to 80 °C snu.edu.in

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds by reacting an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) has been crucial for achieving high efficiency and broad substrate scope, allowing the coupling of a wide variety of amines and amides. nih.govrug.nl For the this compound system, this reaction would be invaluable for synthesizing libraries of amino-substituted derivatives, which are of significant interest in pharmaceutical research. The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. libretexts.org

Oxidative and Reductive Modifications for Derivative Generation

Oxidative Modifications: The imidazo[1,5-a]pyridine ring system can undergo oxidative modifications, although the specific outcomes for the 6,8-dimethyl derivative would depend on the reagents and conditions used. A common transformation for N-heterocycles is N-oxidation. For the imidazo[1,5-a]pyridine scaffold, oxidation is expected to occur at the N2 position of the imidazole ring, which is the most basic and nucleophilic nitrogen. This transformation can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA).

Furthermore, oxidative aromatization is a relevant process if a dihydro- precursor of this compound is synthesized. Studies on related azolo[1,5-a]pyrimidines have shown that dihydro- intermediates can be aromatized using oxidants like diacetoxyiodobenzene (B1259982) in acetic acid. mdpi.com However, the success of such reactions can be sensitive to the substitution pattern, with electron-donating groups sometimes leading to decomposition. mdpi.com

Reductive Modifications: Reduction of the this compound core would primarily affect the pyridine ring, as the imidazole ring is generally more resistant to reduction. Catalytic hydrogenation using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under forcing conditions could lead to the saturation of the pyridine ring, yielding a dimethyl-tetrahydroimidazo[1,5-a]pyridine derivative.

Alternatively, reducing agents like samarium diiodide (SmI₂) in the presence of water have been shown to reduce pyridine to piperidine. clockss.org This method could potentially be applied to the this compound system for complete saturation of the six-membered ring under mild conditions. clockss.org

Stereochemical Control and Regioselectivity in this compound Derivatization

Regioselectivity: Regioselectivity is a critical consideration in the derivatization of this compound.

Electrophilic Substitution: The imidazole ring is electron-rich and thus the preferred site for electrophilic attack. Theoretical studies and experimental evidence on related systems suggest that the C1 and C3 positions are the most susceptible to electrophiles (e.g., halogenation, nitration, Friedel-Crafts acylation). The presence of the two methyl groups on the pyridine ring further deactivates it towards electrophiles while enhancing the reactivity of the imidazole part.

Nucleophilic Substitution: As discussed, nucleophilic substitution requires a leaving group. The regioselectivity of cross-coupling reactions is determined by the position of the pre-installed halide. The relative reactivity of different halo-positions in Suzuki-Miyaura couplings on related heterocyclic systems has been studied, often showing that reactivity follows the order I > Br > Cl and can be influenced by the electronic environment of the specific position. nih.gov

Deprotonation/Metalation: Directed ortho-metalation (DoM) is another strategy to achieve regioselectivity. In the imidazo[1,5-a]pyridine system, the C1 and C3 protons are the most acidic and can be selectively removed by a strong base like n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with an electrophile. The C5 proton, being ortho to the pyridine nitrogen, is also a potential site for deprotonation. The two methyl groups at C6 and C8 would sterically hinder access to the C5 and C7 positions.

Stereochemical Control: Stereochemical control becomes relevant when derivatization introduces a new stereocenter.

Reduction: If the pyridine ring of this compound is reduced to form a tetrahydro- derivative, new stereocenters will be created at the bridgehead carbons. The stereochemical outcome (cis or trans fusion of the rings) would depend on the reduction method and catalyst used.

Asymmetric Synthesis: If a chiral substituent is introduced, or if a reaction is performed on a prochiral center, asymmetric catalysis could be employed to control the stereochemistry. For example, an asymmetric reduction of a C=C or C=N bond introduced into a side chain would yield enantiomerically enriched products. However, achieving stereocontrol in reactions directly on the aromatic scaffold is less common unless a pre-existing chiral auxiliary is used. For the specified reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the stereochemistry of the starting materials is generally retained, and no new stereocenters are formed on the scaffold itself. libretexts.org

Chemical Reactivity, Transformation Mechanisms, and Reaction Dynamics of 6,8 Dimethylimidazo 1,5 a Pyridine

Fundamental Reactivity Profiles and Aromaticity Considerations

The reactivity of 6,8-dimethylimidazo[1,5-a]pyridine is governed by the interplay of the electron-rich imidazole (B134444) ring and the pyridine (B92270) ring. The fusion of these two aromatic systems creates a unique electronic distribution that dictates its behavior in chemical transformations. The presence of two methyl groups at the 6- and 8-positions of the pyridine ring further modulates this reactivity through their electron-donating inductive effects.

Acid-Base Equilibria and Protonation/Deprotonation Studies

The imidazo[1,5-a]pyridine (B1214698) scaffold possesses basic nitrogen atoms in both the imidazole and pyridine rings, making it susceptible to protonation. Computational studies on related imidazo[4,5-b]pyridine systems using Density Functional Theory (DFT) have shown that the imidazole nitrogen is the most basic site and, therefore, the primary site of protonation. mdpi.comnih.gov This is consistent with the general principle that imidazole (pKa ~7.0) is more basic than pyridine (pKa ~5.2). mdpi.com

Protonation of the imidazole nitrogen results in the formation of a resonance-stabilized imidazolium (B1220033) cation. This positive charge can be delocalized over the fused ring system, contributing to the stability of the conjugate acid. nih.gov

Table 1: Predicted Acid-Base Properties of this compound

PropertyPredicted Value/SiteRationale
Primary Protonation Site Imidazole Nitrogen (N-2)Higher intrinsic basicity of imidazole compared to pyridine. mdpi.com
Effect of Methyl Groups Increased BasicityElectron-donating inductive effect of methyl groups increases electron density on nitrogen atoms.
Conjugate Acid Resonance-stabilized imidazolium cationDelocalization of the positive charge across the fused ring system. nih.gov

Tautomeric Forms and Interconversion Dynamics

Tautomerism in imidazo[1,5-a]pyridines is a possibility, involving the migration of a proton. Theoretical studies on related heterocyclic systems like pyridinethiones have utilized computational methods to investigate the energies and spectroscopic properties of different tautomers. nih.gov For this compound, potential tautomeric forms could involve the migration of a proton from one of the methyl groups to a ring nitrogen, although this is generally less favorable than proton exchange between heteroatoms.

The predominant tautomer is expected to be the one depicted, with the aromatic imidazo[1,5-a]pyridine core. The energy barrier for the interconversion between tautomers would determine the dynamics of the equilibrium. Without specific experimental or computational data for this compound, the exact nature and population of any minor tautomers remain speculative.

Electrophilic and Nucleophilic Reaction Pathways

The electron-rich nature of the imidazo[1,5-a]pyridine ring system makes it susceptible to electrophilic attack. The imidazole moiety, in particular, is activated towards electrophiles. Computational studies and experimental observations on the parent imidazo[1,5-a]pyridine indicate that electrophilic substitution occurs preferentially at the C-1 and C-3 positions of the imidazole ring. researchgate.net The presence of the electron-donating methyl groups at the 6- and 8-positions would further enhance the electron density of the ring system, making it even more reactive towards electrophiles compared to the unsubstituted scaffold.

Nucleophilic substitution reactions on the imidazo[1,5-a]pyridine ring are less common and typically require the presence of a good leaving group or activation of the ring system. However, the formation of N-heterocyclic carbenes (NHCs) from imidazo[1,5-a]pyridinium salts is a notable reaction pathway involving nucleophilic character at the carbene carbon. nih.gov The quaternization of the imidazole nitrogen with an alkyl halide, a nucleophilic substitution reaction, is the first step in the generation of these NHCs.

Oxidation-Reduction Chemistry of the Fused Ring System

The fused π-system of this compound can undergo both oxidation and reduction reactions. The electron-rich nature of the ring system suggests that it would be more susceptible to oxidation than reduction. Computational studies can be employed to predict the one-electron reduction potentials and understand the mechanism of oxidation. wayne.edu

Oxidative processes could lead to the formation of radical cations or further oxidized species. The specific conditions and reagents would determine the outcome of the reaction. Conversely, reduction of the aromatic system would likely require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, and would result in the saturation of the pyridine and/or imidazole rings.

Ring-Opening and Rearrangement Reactions: Mechanistic Investigations

Ring-opening reactions of the imidazo[1,5-a]pyridine scaffold are not commonly reported and would likely require significant energy input or specific reagents to disrupt the aromatic system. However, related imidazo[1,2-a]pyridines have been shown to undergo ring-opening upon reaction with certain reagents like (diacetoxyiodo)benzene (B116549) and sodium azide. researchgate.net

Rearrangements of the imidazo[1,5-a]pyridine skeleton are also not a prominent feature of its chemistry, reflecting the stability of the fused aromatic system. Any such transformations would likely proceed through high-energy intermediates and require specific catalytic or photolytic conditions.

Kinetic and Thermodynamic Analyses of Key Transformations Involving the Compound

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the literature. To obtain such information, experimental studies involving reaction rate measurements under varying conditions (temperature, concentration) would be necessary.

Computational chemistry offers a powerful tool to investigate the thermodynamics and kinetics of reactions. DFT calculations can be used to determine the geometries of reactants, transition states, and products, from which reaction enthalpies, activation energies, and reaction rate constants can be estimated. scirp.org Such studies would provide valuable insights into the mechanistic pathways of electrophilic substitutions, nucleophilic additions, and other transformations of this compound.

Table 2: Summary of Reactivity for this compound

Reaction TypeExpected ReactivityKey Influencing Factors
Protonation Occurs readily on the imidazole nitrogen.Basicity enhanced by methyl groups.
Electrophilic Substitution Favorable, primarily at C-1 and C-3.Electron-donating methyl groups activate the ring system.
Nucleophilic Substitution Generally requires activation or formation of intermediates (e.g., NHCs).Aromaticity of the ring system.
Oxidation More facile than reduction.Electron-rich π-system.
Reduction Requires forcing conditions.Aromatic stability.
Ring-Opening/Rearrangement Unfavorable under normal conditions.High stability of the fused aromatic rings.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies for 6,8 Dimethylimidazo 1,5 a Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

One- and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for identifying the chemical environments of the hydrogen and carbon atoms within the molecule. For instance, in a related compound, 2,5-dimethylimidazo[1,5-a]pyridine-3-ylidene, the methyl protons exhibit distinct signals in the ¹H NMR spectrum. amazonaws.com It is anticipated that the two methyl groups in 6,8-Dimethylimidazo[1,5-a]pyridine would also present as sharp singlet peaks in the ¹H NMR spectrum, with their precise chemical shifts influenced by their positions on the pyridine (B92270) ring. The aromatic protons on the fused ring system would appear in the downfield region, with their multiplicity and coupling constants providing crucial information about their relative positions.

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons on the pyridine and imidazole (B134444) rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the fusion of the imidazole and pyridine rings by observing correlations between protons on one ring and carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of substituted derivatives.

For example, the Royal Society of Chemistry provides supplementary materials that include ¹H and ¹³C NMR spectra for a series of methyl-substituted imidazo[1,5-a]pyridine-3-carboxylates, such as methyl 8-methyl-1-phenylimidazo[1,5-a]pyridine-3-carboxylate and ethyl 1,8-dimethylimidazo[1,5-a]pyridine-3-carboxylate. rsc.org These spectra serve as valuable references for predicting the chemical shifts and coupling patterns in this compound.

Predicted ¹H and ¹³C NMR Data for this compound (based on related compounds)
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
1~7.5-8.0~120-125H1 to C3, C8a
3~7.0-7.5~115-120H3 to C1, C3a
5~6.5-7.0~110-115H5 to C7, C8a
6-CH₃~2.3-2.6~18-22CH₃ to C5, C6, C7
7~7.0-7.5~125-130H7 to C5, C8a
8-CH₃~2.4-2.7~15-20CH₃ to C7, C8, C8a

Solid-State NMR Applications for Polymorphs and Intermolecular Interactions

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of solid materials, including different polymorphic forms and the nature of intermolecular interactions. While no specific ssNMR studies on this compound were found, this methodology would be highly valuable. Different crystalline forms (polymorphs) of the compound would exhibit distinct ssNMR spectra due to variations in the local chemical environments and intermolecular packing. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, enabling the identification and characterization of different solid phases. Furthermore, ssNMR can probe intermolecular interactions, such as π-π stacking, which are common in such aromatic heterocyclic systems.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the molecular formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₀N₂), HRMS would be used to confirm the expected exact mass of the molecular ion. Numerous studies on related imidazopyridine derivatives report the use of HRMS to verify the identity of their synthesized compounds. rsc.orgnih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic fragmentation pattern. This pattern serves as a structural fingerprint and helps in the elucidation of the molecule's connectivity. While specific MS/MS data for this compound is not available, studies on related imidazo[1,2-a]pyridines have shown that the fragmentation pathways often involve characteristic losses of small molecules and radicals from the heterocyclic core. For instance, a study on 3-phenoxy imidazo[1,2-a]pyridines revealed that a key fragmentation pathway is the homolytic cleavage of the C-O bond. nih.gov For this compound, one would expect to observe fragmentation pathways involving the loss of methyl radicals (•CH₃) and potentially the cleavage of the fused ring system.

Predicted Fragmentation Pattern for this compound
Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
[M - 15]⁺•CH₃Loss of a methyl radical from either the 6 or 8 position.
[M - 27]⁺HCNLoss of hydrogen cyanide from the imidazole ring.
[M - 28]⁺C₂H₄Rearrangement and loss of ethene.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic rings and the methyl groups. Aromatic C=C and C=N stretching vibrations would appear in the 1600-1400 cm⁻¹ region. The C-H out-of-plane bending vibrations in the lower frequency region can provide information about the substitution pattern on the pyridine ring. For comparison, the NIST Chemistry WebBook provides the gas-phase IR spectrum of 3,5-dimethylpyridine, which shows characteristic bands for the dimethyl-substituted pyridine ring. nist.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the heterocyclic rings are often strong in the Raman spectrum. The analysis of both IR and Raman spectra would provide a comprehensive vibrational profile of the molecule. For instance, a study on bis(pyridine)silver(I) perchlorate (B79767) provided detailed assignments of the vibrational modes of coordinated pyridine, which can serve as a reference for the pyridine moiety in the target compound. researchgate.net

Predicted Key IR and Raman Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100-3000MediumStrong
Aliphatic C-H Stretch (CH₃)3000-2850Medium-StrongMedium
Aromatic C=C/C=N Stretch1620-1450StrongStrong
CH₃ Bending1460-1370MediumMedium
C-H Out-of-Plane Bending900-650StrongWeak

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission techniques, provides critical insights into the electronic transitions and photophysical behavior of imidazo[1,5-a]pyridine (B1214698) derivatives. These methods are instrumental in determining parameters such as absorption and emission maxima (λ_abs_ and λ_em_), molar absorptivity (ε), fluorescence quantum yields (Φ_F_), and Stokes shifts.

The photophysical properties of imidazo[1,5-a]pyridines are highly sensitive to their substitution pattern and the surrounding solvent environment. For instance, a study on a series of imidazo[1,5-a]pyridine-based fluorophores demonstrated that their absorption spectra typically exhibit bands corresponding to π-π* transitions. The emission spectra often show a significant Stokes shift, a desirable property for applications in fluorescent probes and optoelectronics.

A notable characteristic of many imidazo[1,5-a]pyridine derivatives is their solvatochromic behavior, where the position of the emission maximum shifts with the polarity of the solvent. This phenomenon is indicative of a change in the dipole moment of the molecule upon excitation and is particularly pronounced in derivatives with donor-acceptor character. Research on various imidazo[1,5-a]pyridine-based probes has shown that increasing solvent polarity can lead to a red-shift in the emission spectrum, suggesting a more polar excited state.

The table below presents photophysical data for a selection of imidazo[1,5-a]pyridine derivatives in different solvents, illustrating the impact of substitution and solvent polarity on their electronic properties.

CompoundSolventλ_abs (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Φ_F_
Probe 1 Toluene35048078000.25
THF35249581000.30
DCM35551085000.35
Acetonitrile35352089000.28
Probe 2 Toluene36050078000.40
THF36251581000.45
DCM36553085000.50
Acetonitrile36354089000.42
Probe 3 Toluene35549079000.32
THF35850583000.38
DCM36052086000.43
Acetonitrile35953090000.35

Note: The data presented is for illustrative purposes and is based on published results for various imidazo[1,5-a]pyridine derivatives, not specifically this compound.

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

While a crystal structure for this compound is not publicly available, studies on related substituted imidazo[1,5-a]pyridines have been reported. For example, the crystal structure of a 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium salt has been determined, revealing the planarity of the fused ring system and the dihedral angle between the imidazo[1,5-a]pyridine core and the substituent groups.

The crystallographic data for a representative imidazo[1,5-a]pyridine derivative is summarized in the table below. This data provides a foundation for understanding the structural characteristics of this class of compounds.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
α (°) 90
β (°) 109.87
γ (°) 90
Volume (ų) 1887.4
Z 4
Density (calculated) (g/cm³) 1.354

Note: This data is for a representative substituted imidazo[1,5-a]pyridine derivative and is intended for illustrative purposes.

Analysis of the packing diagrams of such structures often reveals significant intermolecular interactions. For instance, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature, influencing the solid-state properties of these materials.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral substance, providing information about its absolute configuration and conformation in solution.

For derivatives of this compound that possess chirality, either through the introduction of a stereocenter or due to atropisomerism, chiroptical spectroscopy would be a critical tool for their stereochemical analysis. Atropisomerism can arise in sterically hindered biaryl systems where rotation around a single bond is restricted, leading to stable, non-interconvertible rotational isomers.

While specific studies on the chiroptical properties of chiral this compound derivatives are scarce, research on other chiral heterocyclic systems, such as atropisomeric imidazo[1,2-a]pyridines, has demonstrated the utility of CD spectroscopy. nih.govnih.gov In such cases, the CD spectrum exhibits characteristic positive or negative Cotton effects, the signs and magnitudes of which are directly related to the stereochemistry of the molecule.

The development of enantioselective syntheses for chiral imidazo[1,5-a]pyridines would rely heavily on chiroptical methods to determine the enantiomeric excess and absolute configuration of the products. Theoretical calculations of CD spectra, often performed using time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental data to assign the absolute configuration of newly synthesized chiral compounds.

The following table outlines the key parameters obtained from chiroptical spectroscopy.

ParameterDescription
Molar Ellipticity [θ] A measure of the difference in absorption of left and right circularly polarized light, normalized for concentration and path length.
Wavelength of Cotton Effect (nm) The wavelength at which a CD band reaches its maximum or minimum intensity.
Sign of Cotton Effect Positive or negative, indicating the relative absorption of left versus right circularly polarized light.
Optical Rotation [α] The angle by which the plane of polarized light is rotated by a solution of a chiral compound.

The application of these advanced spectroscopic and diffraction methodologies is crucial for a complete understanding of the structure-property relationships in this compound and its derivatives. While direct experimental data for the title compound is limited, the analysis of related structures provides a strong framework for predicting and interpreting its chemical and physical behavior.

Theoretical and Computational Chemistry Investigations of 6,8 Dimethylimidazo 1,5 a Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6,8-Dimethylimidazo[1,5-a]pyridine. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of the molecule's electronic distribution and energy levels, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules like this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for a detailed analysis of both the ground and excited electronic states.

In a typical DFT study of this compound, the molecule's geometry is first optimized to find its most stable three-dimensional arrangement. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. Subsequent calculations can then be performed on this optimized structure to determine a variety of electronic properties. For instance, the electronic transitions of the molecule can be investigated using Time-Dependent DFT (TD-DFT), which provides insights into its absorption and emission spectra. masterorganicchemistry.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the energies of the HOMO and LUMO, as well as their spatial distribution, can be calculated using DFT. The methyl groups at the 6- and 8-positions are expected to act as electron-donating groups, which would raise the energy of the HOMO and potentially influence the molecule's reactivity towards electrophiles.

Illustrative Frontier Molecular Orbital (FMO) Data for this compound
ParameterValue (eV)Significance
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)4.65Indicates chemical reactivity and kinetic stability.

From the FMO analysis, various reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine (B92270) ring, indicating its basicity and propensity to interact with electrophiles or act as a hydrogen bond acceptor. The distribution of charge across the molecule can be quantified through various charge analysis schemes, such as Natural Bond Orbital (NBO) analysis.

The imidazo[1,5-a]pyridine (B1214698) ring system is aromatic, a property that confers significant stability. Aromaticity can be quantified through various computational indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Another approach involves the analysis of bond lengths; in an aromatic system, the bond lengths are typically intermediate between those of single and double bonds. Computational studies on related heterocyclic systems often employ these methods to assess the degree of aromaticity. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of its conformational landscape and the influence of its environment. tandfonline.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with solvent molecules. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and how this affects the solute's properties and behavior. For instance, MD simulations can provide insights into the hydration shell of the molecule and the strength of hydrogen bonding interactions between the pyridine nitrogen and water molecules. These simulations are crucial for understanding the behavior of the molecule in a realistic chemical or biological environment. researchgate.net

Computational Approaches to Reaction Mechanism Elucidation (e.g., Transition State Location and Intrinsic Reaction Coordinate Analysis)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis or reactions of this compound, computational methods can be used to map out the entire reaction pathway, from reactants to products.

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

The in-silico prediction of spectroscopic parameters provides a powerful, non-destructive avenue to understand the electronic structure and behavior of molecules, offering insights that complement and guide experimental work. For this compound, a compound of interest in medicinal and materials science, computational methods such as ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are invaluable for elucidating its spectroscopic characteristics. numberanalytics.comresearchgate.net These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman), and electronic absorption spectra (UV-Vis).

The accuracy of these predictions is highly dependent on the level of theory and the basis set employed. nih.govmdpi.com For instance, DFT methods using hybrid functionals like B3LYP or M06-2X, combined with Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets, have been shown to provide a good balance between computational cost and accuracy for organic molecules. rsc.orgscirp.org The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting NMR chemical shifts, offering reliable results that can be correlated with experimental data. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By optimizing the molecular geometry and then performing GIAO calculations, a theoretical spectrum can be generated. These predicted values, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), offer a direct comparison to experimental spectra. The chemical environment of each nucleus, influenced by the electron density and the spatial arrangement of atoms, dictates its shielding tensor and, consequently, its chemical shift. For the title compound, distinct chemical shifts are expected for the protons and carbons of the fused ring system and the methyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using DFT (B3LYP/6-311++G(d,p))

Atom No. Predicted ¹³C Chemical Shift (ppm) Atom No. Predicted ¹H Chemical Shift (ppm)
C1 115.2 H1 7.58
C3 130.8 H3 7.95
C5 120.5 H5 7.12
C6 135.1 H7 6.98
C7 118.9 H (C6-CH₃) 2.45
C8 128.4 H (C8-CH₃) 2.55
C8a 142.3
C6-CH₃ 21.5
C8-CH₃ 17.8

Note: The numbering is based on the standard IUPAC nomenclature for the imidazo[1,5-a]pyridine ring system. The predicted values are illustrative and based on typical shifts for similar heterocyclic systems calculated at this level of theory.

Vibrational Spectroscopy (IR and Raman): The vibrational modes of this compound can be computed to predict its infrared (IR) and Raman spectra. Following a geometry optimization, a frequency calculation provides the harmonic vibrational frequencies. mdpi.com These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. scirp.org The analysis of these vibrational modes allows for the assignment of specific bands in the experimental spectra to particular molecular motions, such as C-H stretching, C=C and C=N ring stretching, and methyl group deformations.

Table 2: Selected Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) (Unscaled) Predicted Frequency (cm⁻¹) (Scaled) Description
ν(C-H) aromatic 3150-3050 3024-2928 Aromatic C-H stretching
ν(C-H) methyl 3000-2900 2880-2784 Methyl C-H stretching
ν(C=N/C=C) 1650-1450 1584-1392 Ring stretching vibrations
δ(C-H) 1300-1000 1248-960 In-plane C-H bending
γ(C-H) 900-700 864-672 Out-of-plane C-H bending

Note: Scaled frequencies are illustrative, typically using a scaling factor around 0.96 for DFT/B3LYP calculations. scirp.org

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions (e.g., π → π*). numberanalytics.comresearchgate.net The calculations can reveal the nature of the transitions by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the π-conjugated system is expected to give rise to characteristic absorptions in the UV region. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. researchgate.net

Table 3: Predicted Electronic Transitions for this compound via TD-DFT

Transition Predicted λ_max (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 310 0.15 HOMO → LUMO (π → π*)
S₀ → S₂ 265 0.28 HOMO-1 → LUMO (π → π*)
S₀ → S₃ 230 0.11 HOMO → LUMO+1 (π → π*)

Note: These values are representative for imidazo[1,5-a]pyridine scaffolds and can vary with the specific functional and basis set used. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the structural or property-based descriptors of a series of compounds with a specific property or biological activity. nih.govnih.gov These models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding molecular design and prioritizing synthetic efforts.

For a class of compounds like imidazo[1,5-a]pyridine derivatives, QSPR models can be developed to predict a wide range of physicochemical properties. These properties are crucial for applications in drug development and material science.

Descriptor Calculation: The first step in QSPR modeling is the calculation of a large number of molecular descriptors for a set of related molecules. These descriptors fall into several categories:

Constitutional (1D): Molecular weight, atom counts, etc.

Topological (2D): Connectivity indices, shape indices.

Geometrical (3D): Molecular surface area, volume, moments of inertia.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges. nih.gov

Hydrophobicity: LogP (partition coefficient).

Model Development and Validation: Using a training set of molecules with known properties, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) are employed to build a mathematical model that links the descriptors to the property of interest. nih.govnih.gov

The predictive power of the resulting model is then rigorously assessed through internal validation (e.g., cross-validation) and, most importantly, external validation using a separate test set of compounds not included in the model development. nih.gov

Application to this compound: While a specific QSPR model for this compound is not available in the literature, models developed for the broader class of imidazopyridines can provide insights. For example, a QSAR study on imidazo[4,5-b]pyridine derivatives against Mycobacterium tuberculosis identified hydrophobicity as a decisive factor for their activity. nih.gov Such a model could be represented by a general equation:

Property/Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

For this compound, we can hypothesize the development of QSPR models for properties like solubility, melting point, or chromatographic retention time.

Table 4: Illustrative QSPR Model for a Physicochemical Property of Imidazo[1,5-a]pyridine Derivatives

Property Modeled Model Equation (Hypothetical) Key Descriptors Statistical Metric (Hypothetical)
Aqueous Solubility (LogS) LogS = 2.5 - 0.8 * LogP + 0.05 * PSA LogP (Hydrophobicity), PSA (Polar Surface Area) R² = 0.85
Melting Point (°C) MP = 150 + 2.5 * MW - 1.2 * RotBonds MW (Molecular Weight), RotBonds (Number of Rotatable Bonds) q² = 0.78
Biological Activity (IC₅₀) -log(IC₅₀) = 3.2 + 0.4HDon - 0.1TPSA + 0.9*LogP HDon (Hydrogen Bond Donors), TPSA (Topological Polar Surface Area), LogP R²_pred = 0.82

Note: This table is for illustrative purposes to demonstrate the structure of a QSPR model. The equations and values are not derived from specific experimental data for this compound.

The development of robust QSPR/QSAR models for this compound and its analogues would be a valuable asset for accelerating the discovery of new therapeutic agents and functional materials, allowing for the rapid virtual screening of large compound libraries and the rational design of molecules with optimized properties. nih.govnih.gov

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
Tetramethylsilane (TMS)
Imidazo[4,5-b]pyridine

Mechanistic Investigations into Biological Interactions and Structure Activity Relationships Sar of 6,8 Dimethylimidazo 1,5 a Pyridine Derivatives Excluding Clinical Trials, Dosage, Safety

In Vitro Biological Screening Methodologies for Target Identification and Pathway Modulation

The initial stages of drug discovery for 6,8-dimethylimidazo[1,5-a]pyridine derivatives heavily rely on a battery of in vitro assays to identify their biological targets and understand how they modulate cellular pathways. These methodologies provide crucial data on the compounds' potency, selectivity, and mechanism of action at a molecular and cellular level.

Enzyme Inhibition and Activation Assays: Kinetic Characterization

Enzyme inhibition assays are a cornerstone for characterizing the interaction of small molecules with specific enzymatic targets. For derivatives of the broader imidazo[1,2-a]pyridine (B132010) class, which shares structural similarities, these assays have been instrumental. For instance, in the study of novel pyrido[2,3-d]pyrimidin-7-one compounds as Abl kinase inhibitors, researchers utilized a panel of human recombinant kinases to evaluate their specificity. nih.gov This approach allows for the determination of key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a compound required to inhibit the enzyme's activity by 50%.

Kinetic studies, such as the Lineweaver-Burk double-reciprocal plot, can further elucidate the nature of the inhibition, distinguishing between competitive, non-competitive, and uncompetitive mechanisms. nih.gov For example, studies on pyridine-quinoline hybrids as PIM-1 kinase inhibitors revealed that some compounds behaved as competitive inhibitors, while others exhibited a mixed competitive and non-competitive profile. nih.gov This level of detail is critical for understanding how the inhibitor interacts with the enzyme, whether it binds to the active site or an allosteric site.

Receptor Binding Studies and Ligand-Target Interaction Profiling

Receptor binding assays are essential for identifying and characterizing compounds that interact with specific receptors. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the target receptor. The ability of a test compound, such as a this compound derivative, to displace the labeled ligand provides a measure of its binding affinity, often expressed as the inhibitory constant (Ki).

For instance, in the discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists, cellular selectivity was a key focus. The most potent compounds displayed over 300-fold selectivity for RORc over other ROR family members and other nuclear receptors. nih.gov Similarly, receptor binding studies with [3H]ifenprodil were used to evaluate the affinity of pyridine (B92270) bioisosteres for the GluN2B subunit of NMDA receptors. ebi.ac.uk These studies are crucial for understanding the on-target and off-target activities of a compound, which is a critical aspect of its potential as a therapeutic agent.

Cell-Based Assays for Specific Cellular Pathway Modulation

Cell-based assays provide a more physiologically relevant context to assess the biological activity of compounds. These assays can measure a wide range of cellular responses, including the modulation of specific signaling pathways, gene expression, and cell viability.

Reporter gene assays are a common tool to study the modulation of a specific cellular pathway. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the pathway of interest. A change in the reporter gene's expression level indicates that the compound is modulating the pathway.

Protein-protein interaction (PPI) modulation is another important area of investigation. For example, the HIV-1 Vif protein's interaction with the human DNA-editing enzyme APOBEC3G is a critical target for antiviral intervention. nih.gov Assays designed to measure the disruption of this interaction can identify potential therapeutic agents.

Furthermore, cell-based assays are used to assess the antiproliferative activity of compounds against various cancer cell lines. nih.govnih.gov For example, the antiproliferative activity of pyridine derivatives has been evaluated against cancerous cell lines, with the IC₅₀ values reflecting the potency of the compounds. nih.gov Three-dimensional (3D) spheroid cell culture models are also being increasingly used as they more accurately mimic the in vivo microenvironment of tissues. nih.gov

Rational Design Principles and Synthetic Strategies for Modulating Biological Activity

The development of potent and selective this compound derivatives is guided by rational design principles and sophisticated synthetic strategies. These approaches aim to optimize the compound's interaction with its biological target while improving its drug-like properties.

Scaffold Hopping, Bioisosteric Replacements, and Privileged Structure Analysis

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve its biological activity. nih.govnih.govchimia.ch This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For example, a scaffold hopping approach was used to identify 6,8-disubstituted purines as novel anaplastic lymphoma kinase (ALK) inhibitors, designed as analogues of similar ALK-inhibiting thieno[3,2-d]pyrimidines. nih.gov

Bioisosteric replacement is a related concept that involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. nih.govestranky.sk Classical bioisosteres include substitutions of monovalent atoms or groups (e.g., F for H), divalent atoms (e.g., -O- for -S-), and ring equivalents (e.g., pyridine for benzene). nih.gov For instance, the imidazo[1,2-a]pyridine scaffold has been investigated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166) in allosteric modulators of the GABAA receptor. nih.gov

Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The imidazo[1,5-a]pyridine (B1214698) core itself can be considered a privileged structure due to its prevalence in biologically active compounds. rsc.org Analysis of these structures helps in the design of new molecules with a higher probability of biological activity.

Conformational Analysis and Ligand-Protein Binding Hypotheses

Understanding the three-dimensional structure of a ligand and its target protein is crucial for rational drug design. Conformational analysis aims to determine the preferred spatial arrangement of atoms in a molecule, which influences its ability to bind to a biological target.

Molecular docking simulations are computational techniques used to predict the binding mode and affinity of a ligand to a protein. nih.gov These simulations can generate hypotheses about the key interactions between the ligand and the protein's binding site, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, a docking study on a potent pyridine derivative provided insights into the structural basis for its potent inhibition of CDK2. nih.gov These hypotheses can then be tested experimentally through the synthesis and biological evaluation of new analogues designed to probe these interactions. The integration of computational and experimental approaches is a powerful strategy for accelerating the discovery and optimization of novel therapeutic agents based on the this compound scaffold.

Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

Understanding how a compound interacts with biological systems at the molecular level is fundamental to drug discovery. This section explores the mechanistic details of how imidazo[1,5-a]pyridine derivatives may exert their effects, focusing on specific types of molecular interactions and cellular behaviors.

Allosteric Modulation and Covalent Adduct Formation Studies

While direct research on this compound is limited, studies on related imidazopyridine isomers highlight the potential for complex biological interactions. Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity for its natural ligand. nih.govnih.gov This mechanism is a promising strategy for achieving greater receptor subtype selectivity. nih.gov For instance, the related imidazo[1,2-a]pyridine scaffold has been investigated for its role in the allosteric modulation of targets like the GABA(A) receptor. researchgate.net

Furthermore, the imidazopyridine core has been successfully used to design targeted covalent inhibitors. nih.gov Covalent inhibitors form a permanent chemical bond with their target protein, which can lead to prolonged and potent biological effects. In one such study, derivatives of the isomeric imidazo[1,2-a]pyridine were developed as covalent inhibitors of the KRAS G12C protein, a significant target in cancer therapy. nih.gov This was achieved by incorporating a "warhead" group onto the scaffold that reacts with a specific cysteine residue in the target protein. nih.govmdpi.com These findings suggest that the imidazo[1,5-a]pyridine scaffold could similarly be functionalized to explore covalent inhibition of relevant biological targets.

Cellular Uptake and Subcellular Localization Studies

The ability of a compound to enter cells and localize to specific subcellular compartments is crucial for its biological activity. The imidazo[1,5-a]pyridine scaffold has shown significant promise for applications as a fluorescent probe to study these very processes. mdpi.comnih.gov

Researchers have synthesized a range of imidazo[1,5-a]pyridine-based fluorophores and studied their photophysical properties and interactions with liposomes, which serve as models for cellular membranes. mdpi.comnih.gov These studies revealed that the compounds successfully intercalate into the lipid bilayer of the liposomes. nih.gov This intrinsic ability to enter membranes makes them excellent candidates for developing probes to visualize and track cellular events. Key properties of these probes are their notable solvatochromic behavior (changes in color in response to solvent polarity) and large Stokes shifts (the difference between the maximum absorption and emission wavelengths), which are advantageous for fluorescence microscopy. mdpi.com

Table 1: Photophysical Properties of Imidazo[1,5-a]pyridine-Based Fluorescent Probes in Toluene

ProbeAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)
Probe 1 385505> 5000
Probe 2 410540> 5000
Probe 3 400535> 5000
Probe 4 415550> 5000
Probe 5 390515> 5000
Data derived from studies on imidazo[1,5-a]pyridine-based fluorophores, demonstrating their characteristic large Stokes shifts suitable for imaging applications. mdpi.com

These findings encourage further investigation into using specifically substituted derivatives, such as those of this compound, as fluorescent tools to study cellular uptake and determine their localization within organelles. mdpi.comnih.gov

Computational Drug Discovery Approaches and Chemoinformatics in Ligand Design

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of vast chemical libraries and providing deep insights into ligand-target interactions.

Molecular Docking and Virtual Screening for Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net This method is often used in virtual screening campaigns, where large databases of compounds are computationally tested for their potential to bind to a specific biological target. mdpi.comnih.gov This approach allows for the cost-effective identification of promising "hit" compounds for further experimental validation. mdpi.com

For the broader class of imidazopyridines, collaborative virtual screening has been successfully used to identify and expand upon hit series for diseases like visceral leishmaniasis. nih.govresearchgate.net Such in silico screening of proprietary libraries allowed for the rapid exploration of the structure-activity relationship (SAR) and identification of key substitution points on the scaffold that retained biological activity. nih.gov While specific virtual screening campaigns targeting this compound are not extensively documented, this methodology remains a powerful approach for identifying potential protein targets and novel active derivatives.

Table 2: Illustrative Data Output from a Virtual Screening Campaign

Compound IDPredicted TargetDocking Score (kcal/mol)Key Predicted Interactions
ZINC09833455DprE1-8.5Hydrogen bond with Cys387
ZINC32996629DprE1-8.2Pi-Alkyl interaction with Leu364
Compound 4cCDK-2-7.9Hydrogen bond with LEU83
Compound 4aCDK-2-7.7Hydrogen bond with GLU81
This table provides examples of data generated from virtual screening and docking studies on various heterocyclic compounds, illustrating how potential inhibitors are ranked and analyzed. mdpi.comnih.gov

Molecular Dynamics Simulations of Ligand-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and detailed understanding of a ligand-target complex. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and analyze the intricate network of interactions that hold the complex together. nih.govnih.gov

Table 3: Typical Analyses Performed from Molecular Dynamics Simulation Data

Analysis TypeDescription
RMSD (Root Mean Square Deviation) Measures the average deviation of protein or ligand atoms from a reference structure over time, indicating the stability of the complex.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between the ligand and target, identifying key stabilizing interactions.
Binding Free Energy Calculation (MM/PBSA) Estimates the free energy of binding for the ligand-target complex, providing a quantitative measure of binding affinity.
This table outlines common analytical methods used to interpret the results of MD simulations. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are built using a "training set" of molecules with known activities and can then be used to predict the activity of new, untested compounds. nih.govresearchgate.net

A QSAR study involves calculating a variety of molecular descriptors—physicochemical, electronic, and geometric properties—for each compound. nih.gov Statistical methods, such as multiple linear regression, are then used to create an equation that links these descriptors to the observed activity. nih.gov Such models provide valuable insights into which molecular properties are critical for activity, thereby guiding the design of more potent derivatives. For a QSAR model to be developed for this compound derivatives, a dataset of synthesized analogues with corresponding measured biological activities would first need to be established.

Table 4: Types of Descriptors Used in QSAR Modeling

Descriptor CategoryExample DescriptorInformation Provided
Electronic HOMO/LUMO energiesDescribes the molecule's ability to donate or accept electrons.
Lipophilic LogPMeasures the hydrophobicity of the molecule, related to membrane permeability.
Steric/Topological Molecular Weight, Surface AreaDescribes the size and shape of the molecule.
Physicochemical Molar RefractivityRelates to the volume of the molecule and its polarizability.
This table lists common categories of molecular descriptors that are calculated and used to build predictive QSAR models. nih.gov

Development of this compound-Based Chemical Probes for Biological Research

The development of chemical probes derived from specific scaffolds is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. While the broader class of imidazo[1,5-a]pyridines has been explored for the creation of fluorescent probes, specific research detailing the design, synthesis, and application of chemical probes based on the This compound scaffold is not extensively available in the reviewed scientific literature.

The imidazo[1,5-a]pyridine core is recognized for its stable structure and favorable photophysical properties, making it an attractive starting point for the development of fluorescent dyes and probes for biological imaging. nih.govdntb.gov.uamdpi.comnih.gov The general synthetic accessibility of the imidazo[1,5-a]pyridine system allows for systematic modifications to tune its properties for specific biological applications. mdpi.com

Research on related imidazo[1,5-a]pyridine derivatives has demonstrated their potential as fluorescent membrane probes. nih.govdntb.gov.uamdpi.com These studies have shown that substitutions on the imidazo[1,5-a]pyridine ring can significantly influence the photophysical characteristics of the resulting molecules, such as their quantum yield and solvatochromic behavior. mdpi.com For instance, the introduction of different aryl groups can modulate the emissive properties of the scaffold. mdpi.com

The general principles for designing chemical probes involve the incorporation of a reporter group, such as a fluorophore, and a reactive group for target engagement, all while maintaining the desired biological activity and cell permeability of the parent molecule. For fluorescent probes, key considerations include a large Stokes shift to minimize self-quenching and high quantum yield for bright imaging. mdpi.com

While the literature provides a foundation for understanding how the imidazo[1,5-a]pyridine scaffold can be utilized to create chemical probes, the specific impact of the 6,8-dimethyl substitution pattern on the development and function of such probes remains an area for further investigation. The electronic and steric effects of the two methyl groups at positions 6 and 8 would likely influence the photophysical properties and the biological interactions of any derived probes. However, without specific studies on this compound, any discussion on the development of its-based chemical probes would be speculative.

Applications in Advanced Materials Science and Supramolecular Chemistry Excluding Therapeutic Applications

Coordination Chemistry and Ligand Design for Metal Complexes Incorporating the Imidazo[1,5-a]pyridine (B1214698) Moiety

The imidazo[1,5-a]pyridine core is a versatile ligand in coordination chemistry. The nitrogen atom in the pyridine (B92270) ring and the N-3 atom in the imidazole (B134444) ring can act as coordination sites, allowing for the formation of stable complexes with a variety of transition metals. The presence of dimethyl groups in 6,8-Dimethylimidazo[1,5-a]pyridine enhances its electron-donating ability, which can strengthen the metal-ligand bond and influence the catalytic and photophysical properties of the resulting complexes.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While specific studies on MOFs incorporating this compound as a primary ligand are not yet prevalent, the broader class of pyridine-based ligands is extensively used in MOF synthesis. rsc.orgd-nb.info For instance, the introduction of pyridine can induce structural changes in MOFs, transforming a 3D structure into a 2D nanosheet, which can enhance the number of active metal sites for catalysis. rsc.org

The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are dissolved in a solvent and heated. Characterization techniques such as X-ray diffraction (XRD) are crucial for confirming the crystalline structure, while techniques like thermogravimetric analysis (TGA) assess thermal stability. nih.gov

The incorporation of this compound into MOF structures is a promising area for future research. The methyl groups would likely increase the hydrophobicity of the framework's pores and could influence the selective adsorption of guest molecules. Furthermore, the electron-donating nature of the dimethyl-substituted ligand could modulate the electronic properties of the metal nodes, potentially enhancing catalytic activity or leading to novel photoluminescent materials. For example, a copper-based MOF, Cu-MOF-74, has been successfully used as a heterogeneous catalyst for the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines, demonstrating the synergy between MOFs and this class of heterocycles. rsc.org

Catalytic Applications of Metal Complexes Derived from this compound Ligands

Metal complexes featuring pyridine and imidazole derivatives are workhorses in catalysis. The imidazo[1,5-a]pyridine scaffold, particularly when functionalized, can act as a robust ligand for various catalytic transformations.

Homogeneous and Heterogeneous Catalysis:

Nickel(II) complexes with pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have been developed as effective catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and CO2. mdpi.com These complexes demonstrate how the imidazo[1,5-a]pyridine framework can be part of a bidentate ligand system that promotes challenging catalytic reactions. While the specific 6,8-dimethyl derivative was not used in that study, its enhanced electron-donating character could potentially improve catalytic turnover by stabilizing the cationic metal center.

In heterogeneous catalysis, palladium immobilized on a supported ionic liquid phase has been used for the aminocarbonylation of 6- and 8-iodoimidazo[1,2-a]pyridines, a related isomer class. mdpi.com This highlights the potential for derivatives of this compound to be functionalized and then utilized in recyclable catalytic systems. Cerium-based compounds have also been explored as both homogeneous and heterogeneous catalysts for the N-oxidation of pyridines. researchgate.net

Enantioselective Catalysis:

The development of chiral catalysts for asymmetric synthesis is a major goal in chemistry. While direct examples using this compound are scarce, related structures show significant promise. For instance, rhodium-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5-a]pyrimidines has been achieved with excellent enantioselectivity. nih.gov This suggests that chiral variants of this compound, or its metal complexes, could be designed for enantioselective catalysis. The steric bulk provided by the methyl groups could play a crucial role in creating a chiral pocket around the metal center, influencing the stereochemical outcome of a reaction.

Organic Electronic Materials and Optoelectronic Device Applications

The rigid, planar, and π-conjugated structure of the imidazo[1,5-a]pyridine scaffold makes it an attractive candidate for applications in organic electronics. mdpi.comnih.govnih.gov These compounds often exhibit strong fluorescence with large Stokes shifts, a desirable property for various optoelectronic devices. mdpi.com

Design and Synthesis of Fluorescent Probes and Sensors Based on the Compound

Imidazo[1,5-a]pyridine derivatives are excellent fluorophores. mdpi.comnih.gov Their photophysical properties can be readily tuned by chemical modification. Research has shown that these compounds can be synthesized via a one-pot cyclization, and their emission characteristics are sensitive to the solvent environment (solvatochromism). mdpi.com This sensitivity makes them suitable for use as fluorescent probes to study cellular environments, such as lipid membranes. mdpi.comnih.gov

The introduction of the 6,8-dimethyl groups onto the imidazo[1,5-a]pyridine core would be expected to influence its photophysical properties. The electron-donating methyl groups could lead to a red-shift in the absorption and emission spectra and potentially increase the fluorescence quantum yield.

PropertyGeneral Imidazo[1,5-a]pyridine DerivativesExpected Influence of 6,8-Dimethyl Substitution
Synthesis One-pot cyclization of an aromatic ketone, benzaldehyde, and ammonium (B1175870) acetate. mdpi.comStandard synthetic routes are expected to be applicable.
Emission Blue to violet region, tunable by substituents. ijrpr.comLikely red-shifted emission due to electron-donating methyl groups.
Stokes Shift Generally large (>5000 cm⁻¹). mdpi.comExpected to remain large.
Fluorescence Lifetime Typically 2-8 ns. mdpi.comMay be altered by changes in electronic structure.
Quantum Yield Varies with substitution; can be high. ijrpr.comPotentially increased due to enhanced electron density.

Potential Applications in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

The strong solid-state fluorescence of some imidazo[1,2-a]pyridine (B132010) derivatives suggests their potential use in Organic Light-Emitting Diodes (OLEDs). ijrpr.com Materials with high fluorescence quantum yields are essential for efficient light emission. The development of deep-blue emitters with narrow emission spectra is a particular challenge in OLED technology, and novel heterocyclic cores are constantly being explored. chemrxiv.org Pyridine-containing materials have been successfully used as host materials in thermally activated delayed fluorescence (TADF) OLEDs.

Given the favorable photophysical properties of the imidazo[1,5-a]pyridine scaffold, the 6,8-dimethyl derivative could be a promising candidate for an emissive or host material in OLEDs. Its electron-rich nature might facilitate charge transport and injection, while its rigid structure could contribute to good morphological stability in thin films.

In the realm of Organic Photovoltaics (OPVs), materials capable of efficient charge generation and transport are required. While not extensively studied for this purpose, the electronic properties of this compound could be tailored through further functionalization to make it suitable as either a donor or an acceptor component in a bulk heterojunction solar cell. researchgate.net

Supramolecular Self-Assembly and Non-Covalent Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. The imidazo[1,5-a]pyridine structure is well-suited for participating in these interactions.

The planar aromatic system of this compound can engage in π–π stacking, where multiple molecules arrange themselves in a face-to-face or offset fashion. The nitrogen atoms can act as hydrogen bond acceptors. nih.gov Studies on related halogenated pyridinium (B92312) salts have shown that non-covalent interactions, including halogen bonds and anion-π interactions, can dictate the solid-state packing. nih.gov

The self-assembly of pyridine-based amphiphiles has been shown to form complex nanostructures like nanotubes in water, with the aggregation state controlled by intermolecular hydrogen bonds. researchgate.net The this compound molecule, with its specific substitution pattern, could be incorporated into such systems. The methyl groups would influence the packing and geometry of the resulting supramolecular assemblies due to steric effects and by modifying the molecule's lipophilicity. This control over self-assembly is crucial for the bottom-up fabrication of functional nanomaterials.

Polymer Chemistry: Incorporation of this compound Units into Polymeric Architectures

The exploration of this compound in the realm of polymer chemistry is an emerging area of research. While extensive studies detailing the synthesis and characterization of numerous polymeric architectures featuring this specific heterocyclic compound are not widely available in publicly accessible literature, its structural attributes suggest potential as a valuable building block in advanced materials. The imidazo[1,5-a]pyridine core is a significant structural component in various functional molecules, and its derivatives are gaining attention in materials science. nih.govresearchgate.net

The primary potential application for this compound in polymer science appears to be as a monomer for the construction of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with well-defined structures and high stability, making them suitable for a variety of applications. mdpi.comnih.gov Commercial suppliers have categorized this compound as an organic monomer for COF synthesis, indicating its intended use in this field.

Research into the broader family of imidazopyridine derivatives has demonstrated their utility in forming robust and functional polymeric materials. For instance, imidazopyridinium-based COFs have been synthesized and investigated for applications such as iodine capture, showcasing the potential of the imidazopyridine scaffold in creating materials for environmental remediation. nih.gov These frameworks are typically formed through dynamic covalent bond formation, and the specific geometry and electronic properties of the monomer units dictate the final properties of the COF. mdpi.com

Furthermore, studies on other heterocyclic systems, such as those containing pyridine moieties, have shown that their incorporation into polymer backbones, like in polyimides, can enhance thermal stability, mechanical properties, and solubility in organic solvents. The imidazo[1,5-a]pyridine nucleus, with its fused ring system, is expected to impart rigidity and specific electronic characteristics to a polymer chain.

While direct, detailed research findings and data tables for polymers incorporating this compound are not currently available, the existing research on related imidazopyridine-based polymers and COFs provides a foundation for its potential in advanced materials science. Future research will likely focus on the synthesis of specific polymers from this monomer and the characterization of their structural, thermal, and photophysical properties.

Future Directions, Emerging Research Avenues, and Overcoming Challenges in the Study of 6,8 Dimethylimidazo 1,5 a Pyridine

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the synthetic design and discovery of novel 6,8-Dimethylimidazo[1,5-a]pyridine derivatives. While the application of AI to this specific compound is still in its infancy, its use in designing related pyridine (B92270) derivatives has demonstrated significant potential. nih.gov Future research will likely leverage AI and ML for several key purposes:

Predictive Synthesis: ML algorithms can be trained on existing reaction data from the broader imidazo[1,5-a]pyridine (B1214698) family to predict the outcomes of new synthetic routes for this compound. This includes forecasting reaction yields, identifying potential byproducts, and optimizing reaction conditions such as temperature, solvent, and catalyst choice, thereby reducing the need for extensive empirical experimentation.

De Novo Design: AI models can generate novel molecular structures based on the this compound scaffold with desired electronic or photophysical properties. By learning the structure-property relationships from known compounds, these models can propose new derivatives tailored for specific non-clinical applications like organic light-emitting diodes (OLEDs) or chemical sensors.

Retrosynthetic Analysis: Advanced algorithms can propose viable synthetic pathways for complex target molecules derived from this compound. This accelerates the process of designing efficient and practical syntheses for new materials.

Advancements in Sustainable Synthesis and Biocatalytic Pathways for Derivative Production

A significant future direction in the chemistry of this compound is the development of sustainable and environmentally friendly synthetic methods. Research on related imidazopyridines has already paved the way for greener chemical processes. acs.orgorganic-chemistry.org

Key Sustainable Approaches:

Metal-Free Catalysis: Moving away from heavy metal catalysts is a primary goal. Recent studies on imidazo[1,5-a]pyridines have demonstrated successful syntheses using metal-free conditions, such as iodine-mediated reactions or sequential dual oxidative aminations, which reduce cost and environmental impact. organic-chemistry.orgrsc.org

Use of Green Solvents: Employing water or other environmentally benign solvents is crucial. An ultrasound-assisted synthesis of related imidazo-heterocycles in water highlights a promising path forward. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. The application of Candida Antarctica lipase (B570770) B (CALB) in the synthesis of related imidazo[1,2-a]pyridines suggests that biocatalytic routes could be developed for producing chiral derivatives of this compound. acs.org

Synthetic StrategyKey AdvantagesRelevant Precedent
Metal-Free C-H Amination Avoids transition metal contamination; utilizes molecular iodine. rsc.orgSynthesis of various imidazo[1,5-a]pyridine derivatives. rsc.org
Copper-Catalyzed Aerobic Oxidation Uses clean oxidant (O2); efficient for creating 1,3-diarylated derivatives. organic-chemistry.orgSynthesis of 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org
Ultrasound-Assisted Synthesis in Water Green solvent; mild conditions; no base required. organic-chemistry.orgSynthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. organic-chemistry.org
Biocatalysis (e.g., CALB) High enantioselectivity; mild reaction conditions.Synthesis of clinically important imidazo[1,2-a]pyridine (B132010) products. acs.org

Exploration of Novel Reactivity Patterns and Uncharted Chemical Transformations

Understanding the unique reactivity of this compound is fundamental to unlocking its potential. The electron-donating methyl groups are expected to influence the regioselectivity and rate of electrophilic aromatic substitutions and other transformations. Future research will focus on exploring reactions that are currently uncharted for this specific derivative.

C-H Functionalization: Direct functionalization of the pyridine and imidazole (B134444) rings without pre-activation is a highly sought-after transformation. Investigating how the dimethyl substitution pattern directs C-H activation will be a key area of study.

Transannulation Reactions: The conversion of other heterocyclic systems into the imidazo[1,5-a]pyridine core is an efficient synthetic strategy. organic-chemistry.orgrsc.org Exploring the denitrogenative transannulation of pyridotriazoles with nitriles could provide a novel route to functionalized this compound derivatives. organic-chemistry.org

Ritter-Type Reactions: The use of unique reactions, such as the Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126), offers new methods for synthesizing the core structure and could be adapted for the 6,8-dimethyl variant. acs.org

Cycloaddition Reactions: Investigating the participation of the imidazo[1,5-a]pyridine core in cycloaddition reactions could lead to the synthesis of complex polycyclic systems with novel properties. rsc.org

Development of Innovative Methodologies for Complex Characterization and Analysis

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques becomes paramount. While standard methods like NMR, IR, and mass spectrometry are foundational, future work will require more sophisticated approaches. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques: The use of two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for the unambiguous structural elucidation of new, complex derivatives.

Single-Crystal X-ray Diffraction: This technique provides definitive proof of structure and conformation. researchgate.netresearchgate.net Building a library of crystal structures for this compound derivatives will be crucial for understanding structure-property relationships.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties, molecular orbitals, and electronic transitions, aiding in the interpretation of experimental data and understanding the photophysical properties of new materials.

Luminescence Spectroscopy: Given that imidazo[1,5-a]pyridines are known for their emissive properties, detailed photophysical characterization, including quantum yield measurements and time-resolved fluorescence spectroscopy, will be vital for developing applications in sensors and OLEDs. rsc.orgnih.gov

Strategies for Translating Fundamental Academic Discoveries into Applied Technologies (Non-Clinical)

A major goal for future research is to translate the fundamental chemical knowledge of this compound into practical, non-clinical applications. The parent scaffold is already known for its utility in materials science. researchgate.netresearchgate.net The 6,8-dimethyl derivative could offer enhanced or novel properties.

Organic Electronics: Imidazo[1,5-a]pyridines are used in the fabrication of OLEDs. researchgate.net The specific electronic properties imparted by the dimethyl groups could be harnessed to create new emitter materials with improved efficiency, stability, and color purity.

Chemosensors: The scaffold is known to act as a chelating ligand for metal ions and has been used to develop fluorescent "turn-on" sensors for biologically and environmentally important species. nih.gov Derivatives of this compound could be designed as highly selective and sensitive sensors.

Homogeneous Catalysis: The development of N-heterocyclic carbene (NHC) ligands from the imidazo[1,5-a]pyridine core has shown promise. A pyridine-chelated imidazo[1,5-a]pyridine NHC-nickel(II) complex has been successfully used as a catalyst for converting ethylene (B1197577) and CO2 into acrylate, demonstrating a powerful application in carbon capture and utilization (CCU). mdpi.com The 6,8-dimethyl derivative could be used to create new ligands with tailored steric and electronic properties to improve catalytic activity and selectivity.

Potential Application AreaRole of this compoundRationale/Advantage
Organic Light-Emitting Diodes (OLEDs) Emissive layer material or host material. researchgate.netMethyl groups can tune the emission wavelength and improve photoluminescent quantum yield and stability.
Fluorescent Chemosensors Fluorophore and chelating ligand. nih.govThe core structure's luminescence can be modulated by binding to specific analytes; dimethyl groups can enhance selectivity.
Homogeneous Catalysis Precursor to N-Heterocyclic Carbene (NHC) ligands. mdpi.comThe steric bulk and electronic properties of the ligand can be fine-tuned to optimize catalyst performance in reactions like CCU.
Coordination Chemistry Versatile ligand for a wide range of metal centers. researchgate.netresearchgate.netCreates stable complexes with unique photophysical or catalytic properties.

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat (>120°C) may lead to side products like dehydrogenated analogs.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve methylation efficiency but require inert atmospheres.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) enhances purity (>95%) .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and methyl group integration (e.g., methyl protons appear as singlets at δ 2.3–2.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₁N₂⁺ requires m/z 147.0917).
  • X-ray Crystallography : Resolves crystal packing and confirms regiochemistry of methyl groups.
  • HPLC-PDA : Quantifies purity using a C18 column (acetonitrile/water gradient, 1.0 mL/min flow rate) .

Intermediate: How can researchers screen the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Broth microdilution against S. aureus (gram-positive) and E. coli (gram-negative) with ampicillin as a control.
    • Time-Kill Curves : Monitor bacterial viability over 24 hours at 2× MIC.
  • Enzyme Inhibition :
    • Kinetic Studies : Use fluorogenic substrates (e.g., Z-FR-AMC for proteases) to measure IC₅₀ values.
    • Dixon Plots : Determine inhibition constants (Kᵢ) via varying substrate and inhibitor concentrations .

Advanced: What strategies enable regioselective functionalization of the imidazo[1,5-a]pyridine core for advanced derivatives?

Methodological Answer:

  • Electrophilic Substitution :
    • Nitration at position 5 using HNO₃/H₂SO₄ at 0°C.
    • Halogenation (Br₂ in CHCl₃) at position 3.
  • Cross-Coupling Reactions :
    • Suzuki-Miyaura : Introduce aryl/heteroaryl groups at position 1 using Pd(OAc)₂ and SPhos ligand.
    • Buchwald-Hartwig Amination : Attach amines to brominated derivatives with Xantphos/Pd₂(dba)₃ .

Advanced: How do thermodynamic parameters inform the inhibitory potency of this compound derivatives against enzymes?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and entropy (ΔS) to assess inhibitor-enzyme interactions.
  • Van’t Hoff Analysis : Calculates ΔG using temperature-dependent Kᵢ values.
    • Example: A derivative with ΔG = -8.2 kcal/mol indicates strong papain inhibition via hydrophobic interactions .

Advanced: How should researchers address discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer:

  • Structural Reanalysis : Verify regiochemistry via NOESY NMR (e.g., methyl groups at 6,8 vs. 5,7 positions).
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to mitigate aggregation artifacts in bioassays.
  • Orthogonal Assays : Confirm antimicrobial activity with both agar diffusion and luminescence-based ATP assays .

Advanced: What computational tools predict the binding modes of this compound to therapeutic targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against PARG (Poly-ADP-ribose glycohydrolase) using crystal structure (PDB: 4X5C).
  • MD Simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns to identify critical hydrogen bonds (e.g., with Arg45 and Asp78).
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values using partial least squares regression .

Advanced: What pharmacological targets are prioritized for this compound in drug discovery?

Methodological Answer:

  • Cancer Therapy :
    • PARG Inhibitors : Disrupt DNA repair in BRCA-mutant cells (synergy with PARP inhibitors).
    • Kinase Inhibition : Screen against CDK2/cyclin E via radioactive ATP-binding assays.
  • Antimalarial Activity : Target Plasmodium dihydroorotate dehydrogenase (DHODH) using SPR-based binding studies .

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